An In-Depth Technical Guide to Methyl 3-carbamimidoylbenzoate Hydrochloride: A Key Intermediate in Modern Drug Discovery
An In-Depth Technical Guide to Methyl 3-carbamimidoylbenzoate Hydrochloride: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Strategic Importance of Privileged Scaffolds in Medicinal Chemistry
In the landscape of contemporary drug discovery, the efficient construction of complex molecular architectures is paramount. Central to this endeavor is the utilization of versatile chemical building blocks—privileged scaffolds that can be readily elaborated into a diverse array of biologically active molecules. Methyl 3-carbamimidoylbenzoate hydrochloride, a seemingly unassuming small molecule, represents one such critical intermediate. Its true value lies not in its intrinsic biological activity, but in the latent potential held within its constituent functional groups: a reactive benzamidine moiety and a readily modifiable methyl ester. This guide aims to provide a comprehensive technical overview of this compound, from its synthesis and characterization to its strategic application in the development of targeted therapeutics, empowering researchers to leverage its full potential in their drug discovery programs.
Molecular and Physicochemical Profile
Methyl 3-carbamimidoylbenzoate hydrochloride is a salt of the methyl ester of 3-carbamimidoylbenzoic acid. The presence of the hydrochloride salt enhances its stability and solubility in polar solvents, rendering it amenable to a variety of reaction conditions commonly employed in pharmaceutical synthesis.[1]
| Property | Value | Source |
| CAS Number | 18219-39-1 | [1] |
| Molecular Formula | C₉H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 214.65 g/mol | [1] |
| Appearance | White to off-white solid | Inferred from related compounds |
| Solubility | Soluble in polar solvents | [1] |
| Storage | Room temperature, dry, inert atmosphere | [1] |
Synthesis and Manufacturing
The synthesis of Methyl 3-carbamimidoylbenzoate hydrochloride is a multi-step process that hinges on the formation of the critical amidine functionality. The most common and industrially scalable approach involves the Pinner reaction, which transforms a nitrile precursor into the desired imidate salt, followed by ammonolysis.
Synthetic Pathway Overview
The overall synthetic strategy can be visualized as a two-stage process starting from the readily available methyl 3-cyanobenzoate.
Caption: Synthetic route to Methyl 3-carbamimidoylbenzoate hydrochloride.
Step-by-Step Synthesis Protocol
Part A: Synthesis of Methyl 3-(methoxycarbonimidoyl)benzoate hydrochloride (Pinner Salt)
This initial step involves the acid-catalyzed addition of methanol to methyl 3-cyanobenzoate. The reaction must be conducted under strictly anhydrous conditions to prevent the hydrolysis of the nitrile and the resulting Pinner salt.
Materials and Reagents:
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Methyl 3-cyanobenzoate
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Anhydrous Methanol
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Anhydrous Dichloromethane (or other suitable inert solvent)
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Hydrogen Chloride (gas)
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Inert atmosphere (Nitrogen or Argon)
Procedure:
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Dissolve methyl 3-cyanobenzoate in a mixture of anhydrous methanol and anhydrous dichloromethane in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet, and a drying tube.
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Cool the solution to 0-5 °C using an ice bath.
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Bubble dry hydrogen chloride gas through the solution with vigorous stirring. The reaction is exothermic, so the rate of gas addition should be controlled to maintain the temperature below 10 °C.
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Continue the addition of HCl until the solution is saturated.
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Seal the flask and allow the reaction mixture to stir at a low temperature (e.g., 4 °C) for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the nitrile peak around 2230 cm⁻¹).
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Upon completion, the Pinner salt often precipitates as a white solid. The solvent can be partially removed under reduced pressure to induce further precipitation.
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Collect the solid by filtration, wash with cold, anhydrous ether to remove any unreacted starting material and excess HCl, and dry under vacuum to yield the methyl 3-(methoxycarbonimidoyl)benzoate hydrochloride.
Part B: Ammonolysis of the Pinner Salt to Methyl 3-carbamimidoylbenzoate hydrochloride
The isolated Pinner salt is then reacted with ammonia to form the final amidine hydrochloride.
Materials and Reagents:
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Methyl 3-(methoxycarbonimidoyl)benzoate hydrochloride
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Anhydrous Ethanol or Methanol
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Ammonia (gas or a solution in alcohol)
Procedure:
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Suspend the Pinner salt in anhydrous ethanol or methanol in a pressure-resistant flask.
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Cool the suspension to 0-5 °C.
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Bubble anhydrous ammonia gas through the suspension or add a saturated solution of ammonia in the corresponding alcohol.
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Seal the vessel and stir the mixture at room temperature for 12-24 hours.
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The reaction progress can be monitored by TLC or HPLC.
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Upon completion, the ammonium chloride byproduct and any unreacted starting material can be removed by filtration.
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The filtrate, containing the desired product, is concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) to afford pure Methyl 3-carbamimidoylbenzoate hydrochloride.
The Role of the Amidine Moiety in Drug Design and Mechanism of Action
The carbamimidoyl (amidine) group is the cornerstone of this molecule's utility in medicinal chemistry. It is a highly basic and polar functional group that can exist in a protonated state at physiological pH. This cationic nature allows it to form strong ionic interactions and hydrogen bonds with biological targets, most notably with the negatively charged residues in the active sites of enzymes.
A Privileged Motif for Serine Protease and Kinase Inhibition
The benzamidine scaffold is a well-established pharmacophore for the inhibition of serine proteases, such as thrombin and trypsin. The positively charged amidinium group mimics the guanidinium group of arginine, a common substrate for these enzymes, allowing it to bind in the S1 specificity pocket of the protease active site.
Furthermore, the benzamidine moiety has been identified as a key structural element in a variety of kinase inhibitors.[1] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The amidine group can engage in crucial hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket, a common strategy for achieving potent and selective inhibition.
Caption: Interaction of the protonated amidinium group with an enzyme active site.
Applications in the Synthesis of Therapeutic Agents
While specific, publicly available examples of marketed drugs synthesized directly from Methyl 3-carbamimidoylbenzoate hydrochloride are not readily found in the primary literature, its role as a key intermediate is evident from its commercial availability and the frequent appearance of the 3-amidinobenzoyl moiety in patented bioactive compounds. It is a valuable starting material for the synthesis of more complex heterocyclic systems that form the core of many kinase inhibitors.
A notable example of a drug with a related structural motif is Dabigatran , an oral direct thrombin inhibitor. While the exact synthesis may not start from this specific methyl ester, the core benzamidine structure is crucial for its anticoagulant activity. The synthesis of such molecules often involves the construction of the benzimidazole ring system onto the benzamidine precursor.
Analytical and Quality Control Methodologies
Ensuring the purity and identity of Methyl 3-carbamimidoylbenzoate hydrochloride is critical for its use in pharmaceutical manufacturing. A combination of chromatographic and spectroscopic techniques is employed for its characterization.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is the preferred method for assessing the purity of Methyl 3-carbamimidoylbenzoate hydrochloride and for monitoring reaction progress during its synthesis.
Typical HPLC Conditions:
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Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
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Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol).
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Detection: UV spectrophotometry at a wavelength where the benzoyl chromophore has significant absorbance (typically around 230-254 nm).
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Flow Rate: 1.0 mL/min
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Injection Volume: 10-20 µL
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons (in the range of 7.5-8.5 ppm), the methyl ester protons (a singlet around 3.9 ppm), and the protons of the amidine group (broad signals due to exchange and quadrupole effects).
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¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, the ester carbonyl carbon (around 165 ppm), the methyl ester carbon (around 52 ppm), and the amidine carbon (in the region of 160-170 ppm).
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups:
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N-H stretching: Broad bands in the region of 3100-3400 cm⁻¹
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C=O stretching (ester): A strong absorption around 1720 cm⁻¹
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C=N stretching (amidine): A band in the region of 1650-1680 cm⁻¹
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Aromatic C-H and C=C stretching: Bands in their characteristic regions.
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI) in positive mode, the parent ion [M+H]⁺ would be observed at m/z corresponding to the free base (C₉H₁₀N₂O₂).
Safety, Handling, and Storage
As a reactive chemical intermediate, proper handling and storage of Methyl 3-carbamimidoylbenzoate hydrochloride are essential.
Hazard Identification: Based on data for structurally related compounds, Methyl 3-carbamimidoylbenzoate hydrochloride should be considered as:
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Harmful if swallowed.
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Causing skin irritation.
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Causing serious eye irritation.
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Potentially causing respiratory irritation.
Personal Protective Equipment (PPE):
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Eye Protection: Chemical safety goggles or a face shield.
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Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
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Skin and Body Protection: A lab coat and appropriate protective clothing.
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Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator is recommended.
Handling and Storage:
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Handle in a well-ventilated area, preferably in a fume hood.
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Avoid contact with skin, eyes, and clothing.
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Avoid inhalation of dust.
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]
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Keep away from moisture and strong oxidizing agents.
Conclusion and Future Perspectives
Methyl 3-carbamimidoylbenzoate hydrochloride is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its bifunctional nature allows for a multitude of synthetic transformations, making it an ideal starting point for the construction of diverse compound libraries for high-throughput screening and lead optimization. The well-established role of the benzamidine moiety in targeting key enzyme classes, particularly kinases and proteases, ensures the continued relevance of this intermediate in the pursuit of novel therapeutics for a wide range of human diseases. As our understanding of disease biology deepens and the demand for highly specific and potent small molecule drugs grows, the strategic application of versatile building blocks like Methyl 3-carbamimidoylbenzoate hydrochloride will undoubtedly continue to be a cornerstone of successful drug discovery endeavors.
References
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MySkinRecipes. Methyl 3-Carbamimidoylbenzoate Hydrochloride. [Link] (Accessed January 24, 2026).
